molecular formula C17H14ClNO5 B1227124 2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester

2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester

Cat. No. B1227124
M. Wt: 347.7 g/mol
InChI Key: BWTXGMDTJIHSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated the efficacy of related compounds in inhibiting bacterial and fungal growth. For instance, compounds derived from similar structures exhibit potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative types, as well as antifungal properties against species like Candida albicans and Aspergillus fumigates (Chaitanya et al., 2017).

Anticancer Activity

Specific derivatives of the compound have shown promising results in cancer research. The creation of certain sulfonamide derivatives has been linked to potential anticancer activity, with some compounds exhibiting significant in vitro effectiveness against cancer cells (Pomarnacka & Kornicka, 1998).

Synthesis of Novel Heterocycles

The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds, which are crucial in the development of new therapeutic agents. These heterocycles have applications across various fields of medicine and pharmacology (Rathore & Gupta, 1995).

Development of Fluorescent Sensors

Derivatives of this compound have been used to create fluorescent sensors, particularly for the detection of zinc ions in biological systems. These sensors are crucial for studying the role of zinc in various biological processes (Nolan et al., 2006).

Biological Imaging Applications

Some derivatives are used in biological imaging, aiding in the visualization of biological processes and the diagnosis of diseases. This application is particularly significant in the field of medical diagnostics and research (Nolan et al., 2006).

properties

Product Name

2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester

Molecular Formula

C17H14ClNO5

Molecular Weight

347.7 g/mol

IUPAC Name

methyl 2-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate

InChI

InChI=1S/C17H14ClNO5/c1-22-17(21)11-8-10(6-7-12(11)18)19-16(20)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,19,20)

InChI Key

BWTXGMDTJIHSGE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester
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2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester
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2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester
Reactant of Route 4
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2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester
Reactant of Route 5
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2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester
Reactant of Route 6
2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester

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